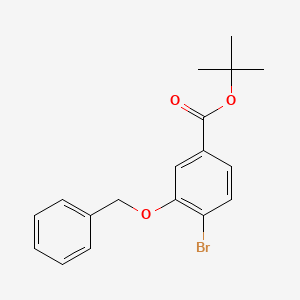

Tert-butyl 3-(benzyloxy)-4-bromobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-(benzyloxy)-4-bromobenzoate, also known as TB3BB, is an important organic chemical compound used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry. TB3BB is a key intermediate in the synthesis of many medically important compounds, and has been studied extensively for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Tert-butyl 3-(benzyloxy)-4-bromobenzoate has been used in studies focusing on the synthesis of various chemical compounds. For instance, it has been involved in the ring formylation of bromobenzoate esters through direct metalation, leading to the formation of benzaldehydes with ester functions (Kende & Zhong, 1999). Similarly, it plays a crucial role as an intermediate in the synthesis of complex molecules such as 3,5-di-tert-butyl-4-hydroxybenzoic acid (Yi, 2003).

Catalysis and Chemical Enhancements

- This compound has been used as a substitute in various chemical reactions, such as replacing benzoquinone in Fujiwara-Moritani reactions. The inclusion of tert-butyl perbenzoate has been shown to enhance reaction conditions, particularly at room temperature (Liu & Hii, 2011). Additionally, its application extends to the electrochemical synthesis of benzoxazole derivatives, signifying its versatility in various chemical processes (Salehzadeh, Nematollahi, & Hesari, 2013).

Photolysis Studies

- Research has also explored the role of tert-butyl aroylperbenzoates, including tert-butyl 3-(benzyloxy)-4-bromobenzoate, in photolysis studies. These studies are crucial in understanding the kinetics of singlet and triplet states, as well as the behavior of aroylphenyl radicals, which are fundamental in various chemical reactions (Shah & Neckers, 2004).

Safety and Thermal Hazard Analysis

- The compound has been examined for its thermal behavior and safety in chemical processes, particularly in polymerization reactions. This includes studies on its thermal hazards and comparisons with other similar compounds to ensure safer handling in industrial processes (Chen & Shu, 2016).

Applications in Synthesis of Bioactive Compounds

- Tert-butyl 3-(benzyloxy)-4-bromobenzoate has been involved in the synthesis of bioactive Schiff base compounds. These compounds have been studied for their potential biological activities, including antibacterial, antifungal, and antioxidant properties (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-3-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-15(19)16(11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDFIOUCSZWEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649558 |

Source

|

| Record name | tert-Butyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(benzyloxy)-4-bromobenzoate | |

CAS RN |

247186-50-1 |

Source

|

| Record name | tert-Butyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)

![2-[(4-Methoxyphenyl)amino]butanohydrazide](/img/structure/B1370572.png)